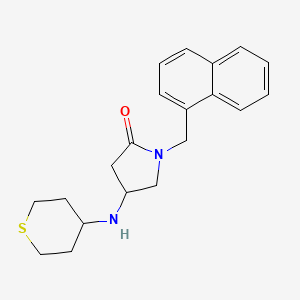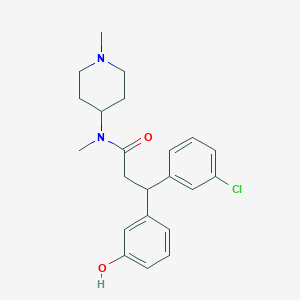![molecular formula C22H29N3O B4532966 N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]-3-(3-pyridinyl)propanamide](/img/structure/B4532966.png)
N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]-3-(3-pyridinyl)propanamide
Übersicht
Beschreibung
MPPP is a synthetic compound that belongs to the class of amphetamines. It is a central nervous system stimulant that has been shown to have potential therapeutic effects in various neurological disorders, including Parkinson's disease and attention-deficit/hyperactivity disorder. However, due to its potential for abuse and addiction, MPPP is not approved for human use.
Wissenschaftliche Forschungsanwendungen
MPPP has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative disorders such as Parkinson's disease. Additionally, MPPP has been shown to have potential as a treatment for attention-deficit/hyperactivity disorder and other cognitive disorders.
Wirkmechanismus
MPPP acts as a dopamine reuptake inhibitor, meaning that it blocks the reuptake of dopamine in the brain, leading to increased levels of dopamine in the synapses. This results in increased stimulation of the central nervous system, leading to the stimulant effects of MPPP.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MPPP include increased dopamine release, increased heart rate and blood pressure, and increased alertness and focus. However, MPPP also has potential negative effects, including anxiety, paranoia, and addiction.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using MPPP in lab experiments include its potential therapeutic effects in various neurological disorders, as well as its ability to stimulate the central nervous system. However, the limitations of using MPPP in lab experiments include its potential for abuse and addiction, as well as the potential negative side effects.
Zukünftige Richtungen
Future research on MPPP could focus on further exploring its potential therapeutic effects in neurological disorders, as well as developing safer and more effective compounds with similar mechanisms of action. Additionally, research could focus on developing methods to reduce the potential negative side effects of MPPP, as well as exploring its potential applications in other areas of scientific research.
In conclusion, MPPP is a synthetic compound that has been studied for its potential applications in scientific research, particularly in the field of neuroscience. While it has potential therapeutic effects, it also has potential negative side effects and a high potential for abuse and addiction. Future research could focus on further exploring its potential therapeutic effects and developing safer and more effective compounds with similar mechanisms of action.
Eigenschaften
IUPAC Name |
N-methyl-N-[1-(2-phenylethyl)piperidin-3-yl]-3-pyridin-3-ylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O/c1-24(22(26)12-11-20-9-5-14-23-17-20)21-10-6-15-25(18-21)16-13-19-7-3-2-4-8-19/h2-5,7-9,14,17,21H,6,10-13,15-16,18H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IADRJJODFCTQCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCN(C1)CCC2=CC=CC=C2)C(=O)CCC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{[(3S*,4S*)-3-hydroxy-4-isopropoxypyrrolidin-1-yl]methyl}-N-phenylbenzamide](/img/structure/B4532887.png)
![7-(2,3-difluorobenzyl)-2-propionyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B4532898.png)
![4-{3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}-N,N-dimethyl-4-oxobutanamide](/img/structure/B4532901.png)

![1-(2-methoxy-4-{[(1-phenylcyclopropyl)amino]methyl}phenoxy)-3-(4-morpholinyl)-2-propanol](/img/structure/B4532916.png)
![methyl 4-oxo-4-(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)butanoate](/img/structure/B4532931.png)
![N-{[1-(3-acetylbenzyl)-3-piperidinyl]methyl}-1-(4-chlorophenyl)cyclopropanecarboxamide](/img/structure/B4532934.png)
![N-[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]-5-fluoro-1H-indole-2-carboxamide](/img/structure/B4532943.png)
![(3S*,4S*)-4-(4-fluorophenyl)-1-[(2-pyridin-2-ylpyrimidin-5-yl)methyl]piperidin-3-ol](/img/structure/B4532950.png)
![3-[(2R*,6R*)-2-allyl-6-methyl-3,6-dihydropyridin-1(2H)-yl]-N-(2,5-dimethoxyphenyl)-3-oxopropanamide](/img/structure/B4532956.png)


![N-(1-benzyl-3-pyrrolidinyl)-3-{1-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-4-piperidinyl}propanamide](/img/structure/B4532974.png)
![[2-(4-{[3-(cyclohexylmethyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]carbonyl}-1H-1,2,3-triazol-1-yl)ethyl]amine trifluoroacetate](/img/structure/B4532980.png)